molecular formula C8H3BrF3N B062921 4-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 191165-13-6

4-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No. B062921
M. Wt: 250.01 g/mol
InChI Key: XZZVLHLYHDELAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Bromo-2-(trifluoromethyl)benzonitrile, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination. This process showcases the compound's potential for derivatization and its role as an intermediate in organic synthesis (Zhang Tong-bin, 2012).

Molecular Structure Analysis

The molecular structure of related compounds such as 4-(Trifluoromethyl)-benzonitrile has been studied using various techniques like density functional theory (DFT) calculations, which help in understanding the vibrational spectra and the stability of the compound (Wenna Huang et al., 2014).

Scientific Research Applications

  • Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-(trifluoromethyl)benzonitrile is used as an intermediate for the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .
  • Suzuki Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 4-Bromobenzonitrile, a compound similar to 4-Bromo-2-(trifluoromethyl)benzonitrile, has been used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .
    • Method : The Suzuki cross-coupling reaction involves the palladium-catalyzed coupling of an aryl halide and an organoboronic acid. The reaction is typically performed in the presence of a base and a phosphine ligand .
  • Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-(trifluoromethyl)benzonitrile can be used as an intermediate for the synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine .
  • Applications in Various Industries

    • Field : Industrial Chemistry
    • Application : 4-Bromo-2-(trifluoromethyl)benzonitrile is an important organic synthesis raw material and intermediate. It has wide applications in medicine, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .
  • Synthesis of 4-Iodobenzonitrile

    • Field : Organic Chemistry
    • Application : A compound similar to 4-Bromo-2-(trifluoromethyl)benzonitrile, known as 4-Bromobenzonitrile, has been used in the synthesis of 4-Iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 4-Bromobenzonitrile, a compound similar to 4-Bromo-2-(trifluoromethyl)benzonitrile, can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki-Miyaura cross-coupling between aryl halides and phenyl boronic acid .
    • Method : The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an aryl halide and an organoboronic acid. The reaction is typically performed in the presence of a base and a phosphine ligand .

Safety And Hazards

“4-Bromo-2-(trifluoromethyl)benzonitrile” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and to keep the compound in a dry, cool, and well-ventilated place .

Future Directions

“4-Bromo-2-(trifluoromethyl)benzonitrile” is an important organic synthesis raw material and intermediate. It has wide applications in medicine, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVLHLYHDELAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624956
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzonitrile

CAS RN

191165-13-6
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

In a round bottom flask, 4-cyano-3-trifluoromethylaniline (20 g, 107.5 mmol) was solubilized in 300 mL of 47% aq HBr. This solution was cooled to 0° C. in an ice bath and NaNO2 (22.2 g, 322 mmol) was added slowly. Then CuBr (46.3 g, 322.5 mmol) was added slowly. After the addition, the ice bath was removed and the mixture was stirred at 20° C. for 3 hr. The mixture was cooled to 0° C. in an ice bath and 500 mL of water were added to get a yellow precipitate. Solid was filtered and washed successively with 10% aq. HCl (50 mL) and water (100 mL), and dried to give the product (23.5 g, 87%), 1H NMR (300 MHz, Acetone-d6)δ: 8.19 (s, 1H, C3—H), 8.16 (d, 1H, J=8 Hz, C6—H), 8.05 (d, 1H, J=8 Hz, C5—H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
46.3 g
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To the cooled and vigorously stirred suspension of 4-amino-2-(trifluoromethyl)benzonitrile (5.00 g, 26.8 mmol) in 25 ml of concentrated hydrogen bromide a solution of sodium nitrite (1.85 g, 26.8 mmol) in 10 ml of water was added dropwise while keeping the temperature below 5° C. during the addition. This mixture was then poured into a solution of copper(I)bromide (3.85 g, 26.8 mmol) in 30 ml of concentrated hydrogen bromide and stirred at RT for two hours. The reaction mixture was then poured into an ice-water (300 ml) mixture and extracted four times with ethyl acetate. The combined extracts were washed with saturated sodium bicarbonate and water, dried and evaporated to dryness. Combiflash purification using heptane/ethyl acetate as eluent system afforded 5.1 g of the title product. 1H-NMR (400 MHz; d6-DMSO): δ 8.13 (d, 1H), 8.18 (d, 1H), 8.27 (s, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Nique, S Hebbe, N Triballeau, C Peixoto… - Journal of medicinal …, 2012 - ACS Publications
Structural modification performed on a 4-methyl-4-(4-hydroxyphenyl)hydantoin series is described which resulted in the development of a new series of 4-(hydroxymethyl)…
Number of citations: 58 pubs.acs.org
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
A novel series of N-arylpiperazine-1-carboxamide derivatives was synthesized and their androgen receptor (AR) antagonist activities and in vivo antiandrogenic properties were …
Number of citations: 26 www.jstage.jst.go.jp
R Elancheran, K Saravanan, B Choudhury… - Medicinal Chemistry …, 2016 - Springer
Antiandrogens are a novel class of anticancer agents that inhibit cancer cell proliferation and induce apoptosis in various cell lines. To find the lead compound from the …
Number of citations: 28 link.springer.com
S Yamamoto, N Matsunaga, T Hitaka… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 4-phenylpyrrole derivatives D were designed, synthesized, and evaluated for their potential as novel orally available androgen receptor antagonists therapeutically effective …
Number of citations: 27 www.sciencedirect.com
L Zilbershtein-Shklanovsky, M Weitman… - The Journal of …, 2013 - ACS Publications
Currently, there are no tools that can help the design of useful fluorescent analogues. Hence, we synthesized a series of 8-(substituted cinnamyl)-adenosine analogues, 5–17, and …
Number of citations: 24 pubs.acs.org
J Kolos - tuprints.ulb.tu-darmstadt.de
FK506-binding proteins (FKBPs) have emerged as a promising drug target due to their role in various diseases like psychiatric disorders, stress-related diseases, chronic pain and in …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de

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